3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one
Overview
Description
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole moiety are often involved in interactions with various enzymes and receptors in the body .
Pharmacokinetics
The presence of the hydroxyphenyl group might influence its solubility and absorption, while the 1,2,4-triazole moiety could potentially be metabolized by various enzymes .
Biochemical Analysis
Biochemical Properties
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active sites of enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to manage oxidative stress . Additionally, it may influence metabolic pathways by interacting with key metabolic enzymes, altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, the compound may inhibit enzymes involved in pro-oxidant pathways, thereby reducing oxidative stress .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. Over time, the compound may undergo degradation, which can affect its efficacy. Studies have shown that while the compound is relatively stable under controlled conditions, it may degrade in the presence of light or heat . Long-term exposure to the compound has been associated with sustained antioxidant effects in cellular models.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and improved cellular function. At higher doses, it may exhibit toxic effects, including cellular damage and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. For example, the compound may enhance the activity of antioxidant enzymes, leading to increased detoxification of reactive oxygen species . Additionally, it may affect the levels of key metabolites, thereby influencing metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it performs its functions. It may be directed to these compartments through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can enhance the organelle’s antioxidant capacity . This subcellular localization is crucial for the compound’s activity and function.
Biological Activity
3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one, with the CAS number 857492-03-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C9H8N4O2, and it has a molecular weight of 204.19 g/mol. This compound is characterized by its unique structure, which includes a 1,2,4-triazole moiety and a hydroxyphenyl group. These structural features contribute to its interaction with various biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins involved in critical biochemical pathways.
- Enzyme Interactions : The compound has been shown to interact with enzymes involved in oxidative stress responses, suggesting potential antioxidant properties. It stabilizes itself within the active sites of these enzymes through hydrogen bonds and non-covalent interactions.
- Cellular Effects : Studies indicate that this compound influences cellular processes by modulating signaling pathways and gene expression. Notably, it enhances the expression of genes related to the antioxidant response, thereby improving cellular resilience against oxidative damage.
Pharmacological Evaluation
Research has explored the pharmacological potential of this compound across various biological contexts:
Anticonvulsant Activity
In a study assessing anticonvulsant properties, derivatives of triazole compounds were tested for their ability to protect against pentylenetetrazole-induced seizures. Although specific data on this compound was not detailed in this study, related compounds demonstrated significant protective effects, indicating a potential for similar activity .
Case Studies and Research Findings
A variety of studies have documented the biological activities associated with compounds similar to or including this compound.
Table 1: Summary of Biological Activities
Molecular Mechanism
At the molecular level, the compound's effects are mediated through several mechanisms:
- Binding Interactions : The compound binds to biomolecules via hydrogen bonding and hydrophobic interactions. This binding can lead to either inhibition or activation of enzyme activity.
- Subcellular Localization : It is suggested that this compound may localize to mitochondria where it can enhance antioxidant capacity.
Properties
IUPAC Name |
3-(2-hydroxyanilino)-4H-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXJZUDSPVVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NN=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390361 | |
Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857492-03-6 | |
Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.